molecular formula C21H25FN6O4S B8554354 propan-2-yl 4-[4-(2-fluoro-4-methylsulfonylanilino)pyrazolo[3,4-d]pyrimidin-1-yl]piperidine-1-carboxylate

propan-2-yl 4-[4-(2-fluoro-4-methylsulfonylanilino)pyrazolo[3,4-d]pyrimidin-1-yl]piperidine-1-carboxylate

Cat. No.: B8554354
M. Wt: 476.5 g/mol
InChI Key: HPDAYTVEKHPCRS-UHFFFAOYSA-N
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Description

propan-2-yl 4-[4-(2-fluoro-4-methylsulfonylanilino)pyrazolo[3,4-d]pyrimidin-1-yl]piperidine-1-carboxylate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a pyrazolo[3,4-d]pyrimidine core, a piperidine ring, and a methanesulfonyl-phenylamino group.

Preparation Methods

The synthesis of propan-2-yl 4-[4-(2-fluoro-4-methylsulfonylanilino)pyrazolo[3,4-d]pyrimidin-1-yl]piperidine-1-carboxylate involves multiple steps, including the formation of the pyrazolo[3,4-d]pyrimidine core and the subsequent attachment of the piperidine and methanesulfonyl-phenylamino groups. The synthetic route typically involves:

    Formation of the pyrazolo[3,4-d]pyrimidine core: This step involves the cyclization of appropriate precursors under controlled conditions.

    Attachment of the piperidine ring: This is achieved through nucleophilic substitution reactions.

    Introduction of the methanesulfonyl-phenylamino group: This step involves the use of methanesulfonyl chloride and appropriate amines under basic conditions.

Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.

Chemical Reactions Analysis

propan-2-yl 4-[4-(2-fluoro-4-methylsulfonylanilino)pyrazolo[3,4-d]pyrimidin-1-yl]piperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring and the methanesulfonyl-phenylamino group.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium, and bases like sodium hydroxide. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

propan-2-yl 4-[4-(2-fluoro-4-methylsulfonylanilino)pyrazolo[3,4-d]pyrimidin-1-yl]piperidine-1-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of propan-2-yl 4-[4-(2-fluoro-4-methylsulfonylanilino)pyrazolo[3,4-d]pyrimidin-1-yl]piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or bind to specific receptors, thereby modulating biological pathways. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar compounds to propan-2-yl 4-[4-(2-fluoro-4-methylsulfonylanilino)pyrazolo[3,4-d]pyrimidin-1-yl]piperidine-1-carboxylate include:

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C21H25FN6O4S

Molecular Weight

476.5 g/mol

IUPAC Name

propan-2-yl 4-[4-(2-fluoro-4-methylsulfonylanilino)pyrazolo[3,4-d]pyrimidin-1-yl]piperidine-1-carboxylate

InChI

InChI=1S/C21H25FN6O4S/c1-13(2)32-21(29)27-8-6-14(7-9-27)28-20-16(11-25-28)19(23-12-24-20)26-18-5-4-15(10-17(18)22)33(3,30)31/h4-5,10-14H,6-9H2,1-3H3,(H,23,24,26)

InChI Key

HPDAYTVEKHPCRS-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(=O)N1CCC(CC1)N2C3=NC=NC(=C3C=N2)NC4=C(C=C(C=C4)S(=O)(=O)C)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

4-[4-(2-Fluoro-4-methanesulfonyl-phenylamino)-pyrazolo[3,4-d]pyrimidin-1-yl]-piperidine-1-carboxylic acid isopropyl ester was prepared according to General Procedure D by the reaction of 4-[4-(2-fluoro-4-methanesulfonyl-phenylamino)-pyrazolo[3,4-d]pyrimidin-1-yl]-piperidine-1-carboxylic acid tert-butyl ester (Example 1) with trifluoroacetic acid, followed by reaction of the resulting amine with isopropyl chloroformate (available from Aldrich Chemical Company, Inc., Milwaukee, Wis., USA). 1H NMR (400 MHz, DMSO-d6) δ 1.20 (d, 6H, J=6.2 Hz), 1.94-2.03 (m, 4H), 3.00-3.10 (m, 2H), 3.30 (methyl sulfonyl and water peak), 4.05-4.15 (m, 2H), 4.77-4.84 (m, 1H), 4.92-4.96 (m, 1H), 7.79-7.81 (m, 1H), 7.89-7.92 (m, 1H), 8.20-8.23 (m, 1H), 8.40-8.43 (m, 2H), 10.38 (s, 1H). Mass spectrum MH+=477.
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